molecular formula C17H17ClN2O2 B5172664 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B5172664
M. Wt: 316.8 g/mol
InChI Key: KVBHYOHEUFREAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist that has been shown to have anti-inflammatory, antihypertensive, and antidiabetic effects.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the inhibition of beta-adrenergic receptors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in blood pressure. Furthermore, the inhibition of beta-adrenergic receptors has been shown to improve insulin sensitivity and reduce glucose levels in animal models.
Biochemical and Physiological Effects:
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to reduce blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been reported to improve insulin sensitivity and reduce glucose levels in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-defined mechanism of action. This allows for precise control of the experimental conditions and accurate interpretation of the results. Furthermore, the compound has been shown to have several therapeutic applications, making it a useful tool for studying the pathogenesis of inflammatory, hypertensive, and diabetic diseases.
One limitation of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its potential toxicity. While the compound has been shown to have therapeutic effects, it may also have adverse effects on other physiological processes. Therefore, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments.

Future Directions

There are several future directions for research on 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to study its effects on other physiological processes, such as cardiovascular function and immune response. Furthermore, the development of new synthesis methods for 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol may lead to the discovery of new analogs with improved therapeutic properties. Overall, the potential therapeutic applications of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol make it a promising target for future research.

Synthesis Methods

The synthesis of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with 3-chlorophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with propanol to obtain the final compound. This synthesis method has been reported in several scientific studies and has been shown to be effective in producing high yields of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.

Scientific Research Applications

1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to have antihypertensive effects by reducing blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.

properties

IUPAC Name

1-(3-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-22-15-6-4-5-13(18)9-15/h2-9,14,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBHYOHEUFREAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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